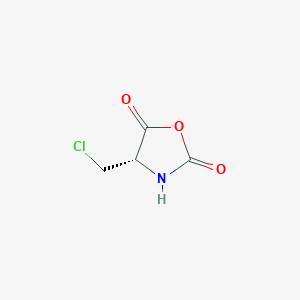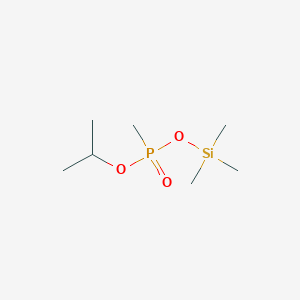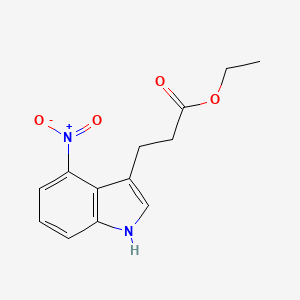![molecular formula C13H10BrNO2 B11715746 (NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium: is a complex organic compound characterized by the presence of a bromine atom, a hydroxyl group, and an oxidoanilinium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with N-oxidoaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxidoanilinium moiety, converting it to the corresponding aniline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of (NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a halogen atom and a carboxylic acid group.
4,4’-Dichlorobenzophenone: Contains two chlorophenyl groups and a carbonyl group, making it structurally related.
Cresol: A simpler phenolic compound with a hydroxyl group and a methyl group.
Uniqueness
What sets (NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium apart is its combination of a bromine atom, a hydroxyl group, and an oxidoanilinium moiety
Eigenschaften
Molekularformel |
C13H10BrNO2 |
|---|---|
Molekulargewicht |
292.13 g/mol |
IUPAC-Name |
4-bromo-6-[(N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H10BrNO2/c14-11-6-7-13(16)10(8-11)9-15(17)12-4-2-1-3-5-12/h1-9,17H |
InChI-Schlüssel |
URJAWYGVLWNESW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C=C2C=C(C=CC2=O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)

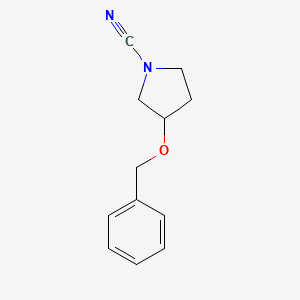
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
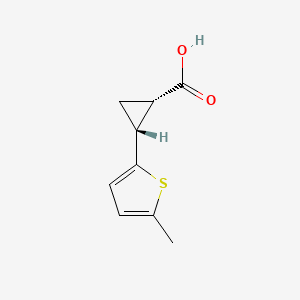
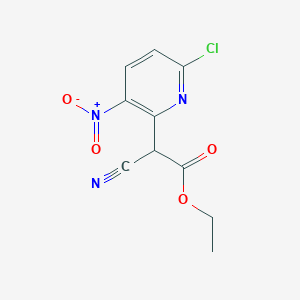
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
